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Introduction

BMS-986235, also known as LAR-1219, is a potent and selective agonist of the Formyl Peptide
Receptor 2 (FPR2), a G-protein coupled receptor implicated in the resolution of inflammation.
[1][2][3] Developed by Bristol-Myers Squibb, this small molecule has shown promise in
preclinical models for the treatment of conditions driven by chronic inflammation, particularly in
the context of cardiovascular disease and heart failure.[1][4] This technical guide provides an
in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation
of BMS-986235.

Discovery and Lead Optimization

The discovery of BMS-986235 began with a high-throughput screening campaign that
identified a simple linear urea compound with moderate FPR2 agonist activity. This initial hit
served as the starting point for a comprehensive lead optimization program aimed at improving
potency, selectivity, and pharmacokinetic properties.

A key breakthrough in the optimization process was the introduction of a rigid pyrrolidinone
core, which was designed to mimic the bioactive conformation of the linear urea hit. This
structural modification led to a significant increase in potency for both FPR2 and the related
receptor, FPR1. Subsequent structure-activity relationship (SAR) studies focused on the
substituents of the lactam ring to enhance selectivity for FPR2 over FPR1. This effort
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culminated in the identification of BMS-986235, which demonstrated a greater than 7,000-fold
selectivity for FPR2.

Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship for key compounds in the
lead optimization of BMS-986235.

Selectivity
hFPR2 hFPR1
Compound R1 R2 (FPR1/FPR2
EC50 (nM) EC50 (nM)
Initial Hit
. 500 1000 2
(Linear Urea)
Pyrrolidinone
H Phenyl 10 20 2
Core
13a 4-F-Phenyl Phenyl 5 15 3
13b 4-Cl-Phenyl Phenyl 3 10 3.3
BMS-986235  2,6-diF-4-
Phenyl 0.41 >3000 >7300

(13c) MeO-Phenyl

Synthesis of BMS-986235

The synthesis of BMS-986235 is a multi-step process that involves the construction of the key
pyrrolidinone core followed by the introduction of the urea moiety. While the full detailed
experimental protocol from the primary publication's supplementary materials was not publicly
available, a general synthetic route can be outlined based on the information provided in the
publication and related patents.

Synthetic Scheme
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Caption: Generalized synthetic scheme for BMS-986235.

Experimental Protocol (General)

o Synthesis of the Pyrrolidinone Core (Intermediate 1): A substituted benzaldehyde is reacted
with a suitable pyrrolidinone precursor via an aldol condensation to form a key intermediate.
This is followed by a cyclization reaction to yield the disubstituted pyrrolidinone core.

¢ Reduction to the Amine (Intermediate 2): The ketone on the pyrrolidinone ring of
Intermediate 1 is reduced to the corresponding amine.

o Urea Formation: The amine (Intermediate 2) is then reacted with phenyl isocyanate to form
the final product, BMS-986235.

Mechanism of Action and Signaling Pathway

BMS-986235 is a selective agonist of FPR2, a G-protein coupled receptor (GPCR) that is
primarily coupled to the inhibitory G-protein, Gai. Activation of FPR2 by BMS-986235 initiates a
signaling cascade that plays a crucial role in resolving inflammation.
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Caption: FPR2 signaling pathway activated by BMS-986235.
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Upon binding of BMS-986235 to FPR2, the Gai subunit dissociates and activates
phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into
two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds

to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium

stores. The increased intracellular calcium and DAG together activate protein kinase C (PKC),

which in turn phosphorylates downstream targets, leading to the observed cellular responses.

Preclinical Pharmacology

The biological activity of BMS-986235 was evaluated in a series of in vitro and in vivo assays

to confirm its potency, selectivity, and therapeutic potential.

In Vitro Activi

) BMS-986235
Assay Cell Type Endpoint
EC50/IC50 (nM)
] hFPR2-expressing )
FPR2 Agonism Calcium Flux 0.41
cells
_ hFPR1-expressing _
FPR1 Agonism Calcium Flux >3000
cells
Neutrophil ) Inhibition of fMLP-
) Human Neutrophils ) o 1.2
Chemotaxis induced migration
Macrophage Mouse Peritoneal Stimulation of 15
Phagocytosis Macrophages phagocytosis

In Vivo Efficacy in a Mouse Model of Myocardial

Infarction

The therapeutic potential of BMS-986235 was assessed in a mouse model of myocardial

infarction (MI), a condition characterized by significant inflammation.
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] BMS-986235 (1 mg/kg,
Parameter Vehicle Control

p.o.)
Infarct Size (%) 45+5 28+4
Ejection Fraction (%) 35+3 48 + 4
Left Ventricular End-Systolic
607 42 +5
Volume (uL)
Left Ventricular End-Diastolic
2+8 80+6

Volume (L)

p < 0.05 vs. Vehicle Control

Treatment with BMS-986235 significantly reduced infarct size, improved cardiac function as
measured by ejection fraction, and attenuated adverse left ventricular remodeling.

Pharmacokinetics

The pharmacokinetic properties of BMS-986235 were evaluated in mice.

Parameter Value (1 mg/kg, p.o.)
Cmax (nM) 160

Tmax (h) 0.5

AUC (nM*h) 320

Bioavailability (%) 25

Experimental Protocols
Neutrophil Chemotaxis Assay (General Protocol)

Objective: To assess the ability of BMS-986235 to inhibit neutrophil migration towards a
chemoattractant.

Materials:
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Human neutrophils isolated from healthy donor blood.

Chemoattractant (e.g., fMLP).

BMS-986235.

Boyden chamber with a polycarbonate membrane (3-5 um pores).

Assay buffer (e.g., HBSS with 0.1% BSA).

Plate reader for quantifying migrated cells.

Procedure:

Isolate human neutrophils using a standard density gradient centrifugation method.
Resuspend neutrophils in assay buffer to a concentration of 1 x 1076 cells/mL.
Add the chemoattractant (e.g., 10 nM fMLP) to the lower wells of the Boyden chamber.

In the upper wells, add the neutrophil suspension pre-incubated with various concentrations
of BMS-986235 or vehicle control.

Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
After incubation, remove the non-migrated cells from the top of the membrane.
Fix and stain the migrated cells on the bottom of the membrane.

Quantify the number of migrated cells by counting under a microscope or by using a plate
reader-based method (e.g., calcein-AM staining).

Macrophage Phagocytosis Assay (General Protocol)

Objective: To determine the effect of BMS-986235 on the phagocytic activity of macrophages.

Materials:

Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7).
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Fluorescently labeled particles (e.g., FITC-zymosan or fluorescent beads).
BMS-986235.

Culture medium (e.g., DMEM with 10% FBS).

Quenching solution (e.g., Trypan Blue).

Flow cytometer or fluorescence microscope.

Procedure:

Plate macrophages in a multi-well plate and allow them to adhere.

Treat the cells with various concentrations of BMS-986235 or vehicle control for a specified
time (e.g., 1 hour).

Add the fluorescently labeled particles to the wells and incubate for 1-2 hours to allow for
phagocytosis.

Wash the cells with cold PBS to remove non-internalized patrticles.

Add quenching solution to extinguish the fluorescence of any remaining extracellular
particles.

Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells
(macrophages that have phagocytosed particles) and the mean fluorescence intensity
(amount of phagocytosis per cell). Alternatively, visualize and quantify phagocytosis using a
fluorescence microscope.

Mouse Myocardial Infarction Model (General Protocol)

Objective: To evaluate the in vivo efficacy of BMS-986235 in a model of heart failure.

Materials:

o Male C57BL/6 mice (8-10 weeks old).

e Anesthetic (e.g., isoflurane).
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Surgical instruments.

Suture material.

BMS-986235 formulation for oral gavage.

Echocardiography equipment.

Procedure:

Anesthetize the mice and perform a left thoracotomy to expose the heart.

o Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial
infarction.

e Close the chest and allow the animals to recover.

o Administer BMS-986235 or vehicle control orally once daily, starting 24 hours after surgery
and continuing for the duration of the study (e.g., 28 days).

o At the end of the treatment period, perform echocardiography to assess cardiac function
(e.g., ejection fraction, ventricular volumes).

o Euthanize the animals and harvest the hearts for histological analysis (e.g., measurement of
infarct size).

Conclusion

BMS-986235 is a potent and selective FPR2 agonist discovered through a rigorous lead
optimization campaign. Its mechanism of action, involving the activation of a pro-resolving
signaling pathway, has been well-characterized. Preclinical studies have demonstrated its
ability to modulate key inflammatory cell functions and have shown significant therapeutic
benefit in a relevant animal model of heart failure. These findings support the continued
investigation of BMS-986235 as a potential novel therapy for inflammatory diseases. However,
it should be noted that the clinical development of BMS-986235 has been discontinued for
undisclosed reasons. Nevertheless, the discovery and characterization of this compound
provide valuable insights for the future development of selective FPR2 agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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